1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine
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Overview
Description
1-(Diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a thiazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine include other piperazine derivatives with different substituents on the piperazine ring or the thiazole ring. Examples include:
- 1-(Diphenylmethyl)piperazine
- 1-(2-Methylphenyl)piperazine
- 4-(2-Thiazolylmethyl)piperazine
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-2-(2-methylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3S/c1-22-10-8-9-15-26(22)28-29-25(21-32-28)20-30-16-18-31(19-17-30)27(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-15,21,27H,16-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFPZXYMKGDWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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